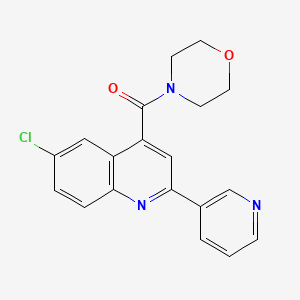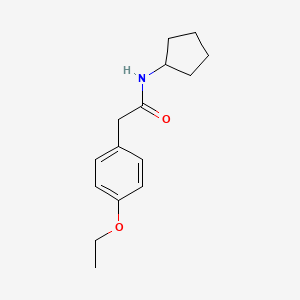![molecular formula C18H16BrF2N3O2 B4622611 ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)
ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves strategic reactions, utilizing starting materials to achieve complex derivatives. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved via condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This method demonstrates a versatile approach to constructing the pyrazolo[3,4-b]pyridine core, potentially applicable to the target compound's synthesis.
Molecular Structure Analysis
The structure of related compounds, such as pyrazolo[3,4-b]pyridine derivatives, showcases a diverse array of molecular conformations and interactions. For example, the structural analysis of a pyrazolo[3,4-b]pyridine derivative revealed the presence of hydrogen-bonded dimers and a chain of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds, illustrating the compound's complex molecular geometry and intermolecular interactions (Quiroga et al., 2010).
Chemical Reactions and Properties
The reactivity of ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate towards various reagents can lead to the formation of a wide range of products, highlighting its chemical versatility. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives, showcasing the compound's potential for diverse chemical transformations (Mohareb et al., 2004).
Physical Properties Analysis
The physical properties of similar compounds are determined by their molecular structure, which affects their solubility, melting point, and crystalline form. For example, the X-ray powder diffraction data of a related compound provided insights into its crystalline structure, essential for understanding its physical properties and behavior under different conditions (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for determining the compound's suitability for various applications. The synthesis and study of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives highlight the importance of chemical modifications in altering the compound's properties and enhancing its potential applications (Kumar & Mashelker, 2006).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Heterocyclic compounds, including pyrazoles, pyridines, and their derivatives, are pivotal in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds often involves innovative approaches to introduce functional groups that can interact with biological targets. For instance, studies have demonstrated efficient methods to synthesize novel heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, through condensation reactions of various amine derivatives with activated carbonyl groups, showcasing the potential to generate compounds with significant biological activities (Ghaedi et al., 2015).
Biological Evaluation and Potential Therapeutic Applications
The synthesized heterocyclic compounds are often subjected to biological evaluations to determine their therapeutic potential. For example, compounds with pyrazolo[3,4-d]pyrimidine core have been synthesized and tested for their anticancer and anti-inflammatory activities, indicating the importance of these structures in developing new therapeutic agents (Rahmouni et al., 2016). Additionally, the antimicrobial properties of novel heterocyclic compounds have been explored, highlighting the diverse pharmacological potentials of these chemicals (Raju et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF2N3O2/c1-3-26-15(25)9-24-18-16(10(2)23-24)13(17(20)21)8-14(22-18)11-4-6-12(19)7-5-11/h4-8,17H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCAMQBHMDSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)
![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)


![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)
![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)
![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)
![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)